

An In-depth Technical Guide to the Physical Properties of Aminodifluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2,3-difluorobenzonitrile

Cat. No.: B053060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodifluorobenzonitrile isomers are a class of fluorinated aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and drug development. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The relative positions of the amino, fluoro, and nitrile functional groups on the benzene ring give rise to a variety of isomers, each with a unique set of physical characteristics. This technical guide provides a comprehensive overview of the available physical property data for these isomers, details established experimental protocols for their determination, and presents a logical workflow for their characterization.

Data Presentation: Physical Properties of Aminodifluorobenzonitrile Isomers

The following table summarizes the known experimental physical properties of various aminodifluorobenzonitrile isomers. It is important to note that experimentally determined data for all isomers are not readily available in the public domain. In such cases, the data is marked as "Not available." All data should be verified by experimental analysis for critical applications.

Isomer Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Amino-3,4-difluorobenzo nitrile	71651-68-3	C ₇ H ₄ F ₂ N ₂	154.12	Not available	Not available
2-Amino-3,5-difluorobenzo nitrile	126674-94-0	C ₇ H ₄ F ₂ N ₂	154.12	85 - 88 ^[1]	160 ^[1]
2-Amino-4,5-difluorobenzo nitrile	219823-49-1	C ₇ H ₄ F ₂ N ₂	154.12	Not available	Not available
2-Amino-4,6-difluorobenzo nitrile	161957-56-8	C ₇ H ₄ F ₂ N ₂	154.12	104 - 108 ^[1]	Not available
3-Amino-2,4-difluorobenzo nitrile	Not available	C ₇ H ₄ F ₂ N ₂	154.12	Not available	Not available
4-Amino-2,3-difluorobenzo nitrile	112279-71-7	C ₇ H ₄ F ₂ N ₂	154.12	108 - 110	269
4-Amino-2,5-difluorobenzo nitrile	112279-61-5	C ₇ H ₄ F ₂ N ₂	154.12	91 - 94 ^[2]	Not available
4-Amino-2,6-difluorobenzo nitrile	207297-92-5	C ₇ H ₄ F ₂ N ₂	154.12	Not available	Not available
4-Amino-3,5-difluorobenzo nitrile	110301-23-0	C ₇ H ₄ F ₂ N ₂	154.12	84 - 86 ^[1]	Not available

Experimental Protocols

The following sections detail generalized, well-established methodologies for the determination of key physical properties of organic compounds, including aminodifluorobenzonitrile isomers.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid aminodifluorobenzonitrile isomer transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for pulverizing crystals)

Procedure:

- Ensure the sample is pure and dry. If necessary, pulverize a small amount of the crystalline sample to a fine powder.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

- Record the temperature at which the last solid crystal melts (the end of the melting range).
- The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (typically 0.5-2°C).

Protocol 2: Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid aminodifluorobenzonitrile isomer equals the atmospheric pressure.

Apparatus:

- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Place a few drops of the liquid sample into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
- Immerse the assembly in a heating bath, making sure the rubber band is not submerged in the heating medium.
- Heat the bath gradually while stirring to ensure uniform temperature distribution.

- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the bath to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Protocol 3: Determination of Aqueous Solubility

Objective: To determine the extent to which an aminodifluorobenzonitrile isomer dissolves in water at a specific temperature.

Apparatus:

- Vials or test tubes with closures
- Analytical balance
- Volumetric flasks and pipettes
- Constant temperature bath or shaker
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- Add an excess amount of the solid aminodifluorobenzonitrile isomer to a known volume of water in a vial.
- Seal the vial and place it in a constant temperature bath or shaker.
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.

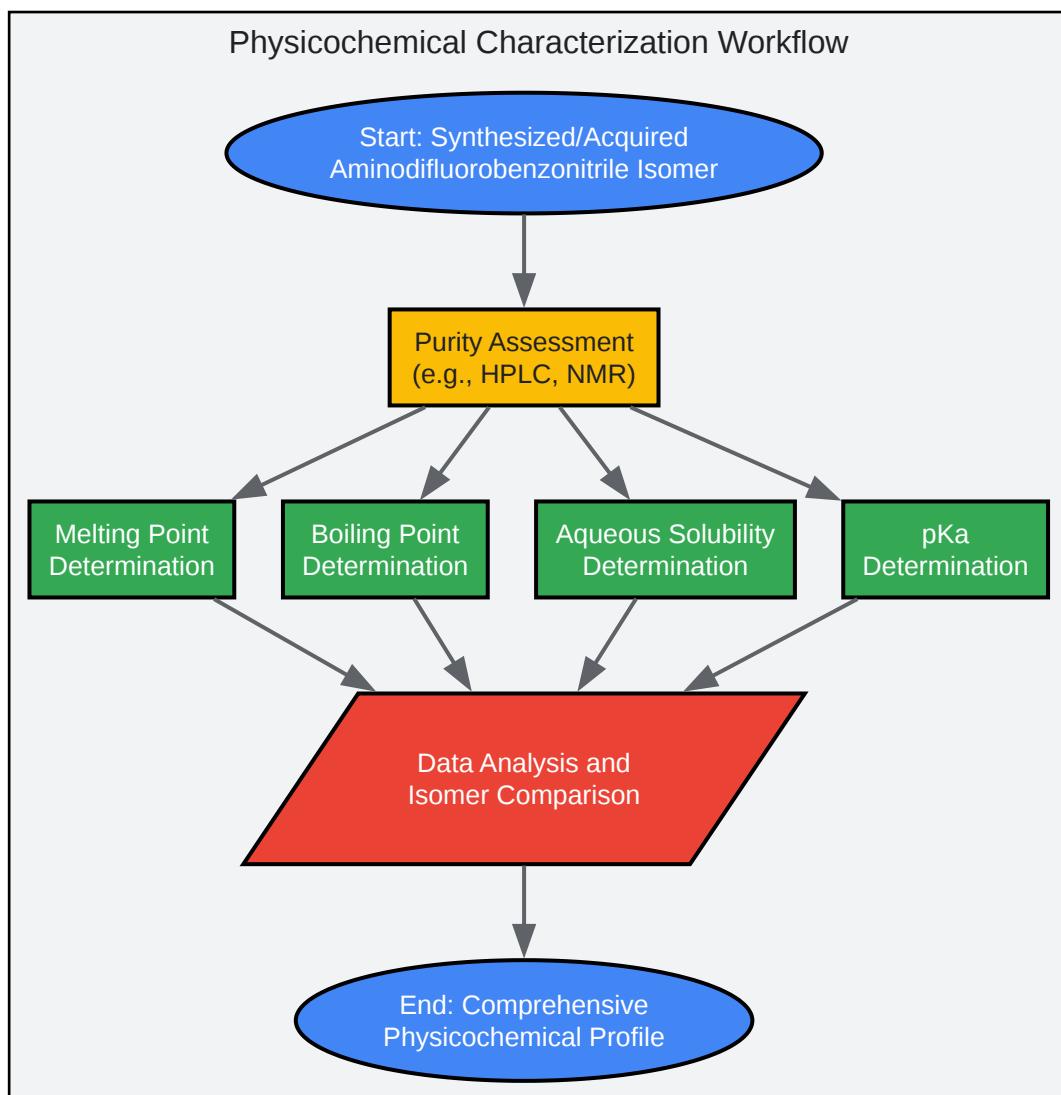
- Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
- Dilute the filtered solution to a concentration within the linear range of the analytical instrument.
- Quantify the concentration of the dissolved isomer using a pre-calibrated analytical method (e.g., HPLC-UV).
- The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Protocol 4: Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the amino group on the aminodifluorobenzonitrile isomer.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- Analytical balance


Procedure (Potentiometric Titration):

- Accurately weigh a small amount of the aminodifluorobenzonitrile isomer and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Begin stirring the solution.
- Add small, precise increments of the standardized strong acid or base from the burette.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa is the pH at the half-equivalence point (the point at which half of the amino groups have been protonated or deprotonated). This corresponds to the midpoint of the steepest part of the titration curve.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of aminodifluorobenzonitrile isomers.

[Click to download full resolution via product page](#)

Physicochemical characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-2,5-difluorobenzonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Aminodifluorobenzonitrile Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053060#physical-properties-of-aminodifluorobenzonitrile-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com